molecular formula C9H9N3O3 B3204339 1H-Imidazo[4,5-b]pyridine-1-carboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester CAS No. 103409-28-5

1H-Imidazo[4,5-b]pyridine-1-carboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester

Cat. No.: B3204339
CAS No.: 103409-28-5
M. Wt: 207.19 g/mol
InChI Key: KQBKIOUQPWQMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1H-Imidazo[4,5-b]pyridine-1-carboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester (CAS 1021919-64-1) is a brominated heterocyclic derivative with the molecular formula C₉H₈N₃O₃Br and a molecular weight of 286.082 g/mol . Key physicochemical properties include:

  • Hydrogen bond donors/acceptors: 1 and 4, respectively.
  • Rotatable bonds: 2.
  • Topological polar surface area (TPSA): 71.5 Ų.
  • Lipophilicity (XlogP): 1.3 .

Properties

IUPAC Name

ethyl 2-oxo-3H-imidazo[4,5-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-15-9(14)12-6-4-3-5-10-7(6)11-8(12)13/h3-5H,2H2,1H3,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBKIOUQPWQMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=C(NC1=O)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1H-Imidazo[4,5-b]pyridine-1-carboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester typically involves the cyclization of 2,3-diaminopyridine with various carbonyl compounds. One common method includes the reaction of 2,3-diaminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the imidazopyridine core . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The ethyl ester derivative of 1H-imidazo[4,5-b]pyridine is primarily synthesized via condensation reactions involving 2,3-diaminopyridine precursors and ethyl carboxylate derivatives. A notable method includes:

  • Cyclocondensation with β-ketoesters :
    Reacting 2,3-diaminopyridine with ethyl acetoacetate or related β-ketoesters under acidic conditions (e.g., acetic acid) in ethanol at elevated temperatures (130°C) forms the imidazo[4,5-b]pyridine core. This reaction is promoted by molecular oxygen, enabling oxidative dehydrogenation and cyclization .

    Example Reaction Scheme :

    2 3 Diaminopyridine+Ethyl acetoacetateHOAc O2,130C1H Imidazo 4 5 b pyridine 1 carboxylic acid ethyl ester\text{2 3 Diaminopyridine}+\text{Ethyl acetoacetate}\xrightarrow{\text{HOAc O}_2,130^\circ \text{C}}\text{1H Imidazo 4 5 b pyridine 1 carboxylic acid ethyl ester}

    Yields range from 72–94% depending on stoichiometry and reaction atmosphere .

Hydrolysis and Decarboxylation

The ethyl ester undergoes alkaline hydrolysis to yield the corresponding carboxylic acid, which can further decarboxylate under thermal conditions:

  • Hydrolysis :
    Treatment with aqueous NaOH or KOH converts the ester to 1H-imidazo[4,5-b]pyridine-1-carboxylic acid .

  • Decarboxylation :
    Heating the carboxylic acid in diphenyl ether with copper acetate facilitates decarboxylation, forming 7-amino-5-phenylimidazo[1,5-b]pyridazin-2-one .

Cross-Coupling Reactions

The imidazo[4,5-b]pyridine scaffold participates in Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups:

  • Palladium-Catalyzed Coupling :
    Using Pd(OAc)₂ or Pd/C with ligands like BINAP or XantPhos enables regioselective functionalization at the 2-position of the pyridine ring .

    Example :

    2 Bromo imidazo 4 5 b pyridine ester+Arylboronic acidPd OAc 2,ligand2 Aryl substituted product\text{2 Bromo imidazo 4 5 b pyridine ester}+\text{Arylboronic acid}\xrightarrow{\text{Pd OAc }_2,\text{ligand}}\text{2 Aryl substituted product}

    Yields: 49–95% , depending on substituents and ligands .

Functionalization at the 2-Oxo Group

The 2-oxo moiety enables nucleophilic additions or substitutions:

  • Formation of Imine Derivatives :
    Reaction with hydrazine hydrate or primary amines forms hydrazone or Schiff base derivatives, useful for further heterocyclic expansions .

Key Reaction Data

Reaction TypeConditionsYield (%)References
CyclocondensationHOAc, O₂, 130°C, 18 h72–94
Alkaline HydrolysisNaOH (aq), reflux85–90
Suzuki CouplingPd(OAc)₂, BINAP, 80°C49–95
DecarboxylationCu(OAc)₂, diphenyl ether, 200°C68–89

Scientific Research Applications

1H-Imidazo[4,5-b]pyridine-1-carboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazo[4,5-b]pyridine-1-carboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in substituents, ester groups, or core heterocycles.

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS) Molecular Formula Substituents Molecular Weight (g/mol) XlogP Key Differences
Target Compound (1021919-64-1) C₉H₈N₃O₃Br 6-Bromo, ethyl ester 286.082 1.3 Bromine enhances molecular weight & reactivity.
Non-brominated analog (103409-28-5) C₉H₉N₃O₃ Ethyl ester, no bromine 207.19* ~1.1† Lower MW; higher solubility potential.
tert-Butyl ester analog (1027159-01-8) C₁₁H₁₃N₃O₃ tert-Butyl ester 235.24 ~2.0‡ Increased lipophilicity due to bulky ester.
Ethyl 3-oxo-pyrido[2,3-b]pyrazine-2-carboxylate (114097-17-5) C₉H₇N₃O₃ Pyrazine-fused core 205.17 0.53 Different heterocycle alters electronic properties.

*Estimated based on molecular formula; †Predicted based on structural similarity; ‡Estimated from tert-butyl group contribution.

Impact of Substituents and Functional Groups

  • Bromine vs. Hydrogen: The bromine atom in the target compound increases molecular weight by ~79 g/mol compared to its non-brominated analog (CAS 103409-28-5). Bromine’s electron-withdrawing nature may also affect the compound’s electronic density, influencing reactivity in cross-coupling reactions or binding interactions .
  • Core Heterocycle Modifications : Pyrido[2,3-b]pyrazine derivatives (e.g., CAS 114097-17-5) replace the imidazo[4,5-b]pyridine core with a pyrazine ring, altering hydrogen-bonding capacity and steric profiles .

Biological Activity

1H-Imidazo[4,5-b]pyridine-1-carboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester (CAS Number: 103409-28-5) is a heterocyclic compound known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Overview of the Compound

1H-Imidazo[4,5-b]pyridine derivatives are recognized for their structural complexity and biological significance. The compound features an imidazole ring fused to a pyridine ring, with a carboxylic acid ester functionality that enhances its reactivity and biological profile. The molecular weight of this compound is approximately 207.19 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites, preventing substrate access.
  • Receptor Modulation : It interacts with various receptors, influencing cellular signaling pathways and potentially affecting physiological responses.

Antimicrobial Activity

Research has indicated that imidazo[4,5-b]pyridine derivatives exhibit significant antimicrobial properties. For instance:

  • In Vitro Studies : Compounds derived from this class have shown effectiveness against both Gram-positive and Gram-negative bacteria. Notably, certain analogs demonstrated higher sensitivity against Gram-positive bacteria such as Bacillus cereus compared to Escherichia coli, which exhibited greater resistance .

Antiviral and Anticancer Properties

1H-Imidazo[4,5-b]pyridine derivatives are also being investigated for their antiviral and anticancer activities:

  • Antiviral Activity : Some studies suggest that these compounds may inhibit viral replication through their interaction with viral enzymes or host cell receptors.
  • Anticancer Potential : Research indicates that derivatives can inhibit specific cancer-related pathways. For example, they have been shown to target GSK-3 with IC50 values ranging from 1 to 12 nM, indicating strong inhibitory effects on cancer cell proliferation .

Study on AT1 Angiotensin II Receptor Antagonists

A study focused on the synthesis of imidazo[4,5-b]pyridine derivatives as antagonists for the AT1 receptor found that many synthesized compounds displayed high affinity for this receptor. The binding studies revealed potent in vitro activity, suggesting potential applications in treating hypertension and related cardiovascular diseases .

Antitubercular Activity

Another significant study evaluated a series of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis. Several compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.006 μM against drug-resistant strains, highlighting their potential as novel antitubercular agents .

Research Findings Summary Table

Biological Activity Activity Type IC50/MIC Values Reference
AntimicrobialGram-positiveVaries (≤0.006 μM)
AntiviralViral replicationNot specified
AnticancerGSK-3 inhibition1–12 nM
AT1 Receptor BindingHigh affinityNot specified

Q & A

Synthesis and Reaction Optimization

Basic Question: Q: What is the standard protocol for synthesizing imidazo[4,5-b]pyridine derivatives like this compound? A: The compound can be synthesized via a one-pot, three-component reaction involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid in water at room temperature, catalyzed by piperidine. This method offers high yields (e.g., 79% for fluorophenyl derivatives) and avoids toxic solvents .

Advanced Question: Q: How can researchers optimize reaction conditions to mitigate side reactions during multicomponent synthesis? A: Optimization involves systematic screening of catalysts (e.g., piperidine vs. morpholine), solvent polarity, and temperature. For example, aqueous conditions reduce byproducts, while substituting aldehydes with electron-withdrawing groups improves cyclization efficiency. Reaction progress should be monitored via TLC, and purification via ethanol recrystallization minimizes impurities .

Structural Characterization

Basic Question: Q: What spectroscopic techniques are essential for confirming the structure of this compound? A: Use a combination of 1H^1H-NMR (e.g., δ 7.20–8.50 ppm for aromatic protons), 13C^{13}C-NMR (e.g., δ 108–177 ppm for carbonyl groups), and IR (e.g., 1719 cm1^{-1} for ester C=O stretch). Elemental analysis (C, H, N) validates purity, with minor deviations (<0.3%) from theoretical values indicating residual solvents .

Advanced Question: Q: How can discrepancies between theoretical and observed spectral data be resolved? A: Discrepancies in 13C^{13}C-NMR (e.g., unexpected shifts at δ 159–162 ppm) may arise from tautomerism or hydrogen bonding. Use variable-temperature NMR or deuterated solvent swaps to identify dynamic effects. For IR, compare computed (DFT) and experimental spectra to assign ambiguous peaks .

Biological Activity and Computational Modeling

Basic Question: Q: What pharmacological activities are associated with imidazo[4,5-b]pyridine derivatives? A: Derivatives exhibit antitubercular (e.g., MIC = 0.5 µg/mL against M. tuberculosis), anticancer, and anti-inflammatory properties. The ethyl ester group enhances bioavailability by increasing lipophilicity .

Advanced Question: Q: How can molecular docking studies guide the design of analogs targeting enzymes like DprE1? A: Dock the compound into DprE1’s active site (PDB: 4FDN) using AutoDock Vina. Prioritize analogs with improved hydrogen bonding (e.g., nitro groups at C6) and π-π stacking (aryl substituents). Validate predictions with MIC assays and resistance profiling .

Stability and Reactivity

Basic Question: Q: What are the recommended storage conditions for this compound? A: Store in sealed containers under inert gas (N2_2) at –20°C in a dry, ventilated area. Avoid exposure to moisture, as hydrolysis of the ester group can occur .

Advanced Question: Q: How does the compound’s stability vary under catalytic hydrogenation or acidic conditions? A: The ester group is susceptible to hydrolysis in strong acids (e.g., HCl/EtOH), yielding the carboxylic acid. Hydrogenation (H2_2/Pd-C) may reduce the imidazole ring; use milder conditions (e.g., NaBH4_4) to preserve the core structure .

Analytical Method Development

Advanced Question: Q: How can HPLC methods be optimized to separate closely related imidazo[4,5-b]pyridine analogs? A: Use a C18 column with a gradient of acetonitrile/0.1% formic acid. Adjust pH to 3.5 to protonate basic nitrogen atoms, improving peak symmetry. Retention times typically range 8–12 min for mono-aryl derivatives .

Mechanistic Insights

Advanced Question: Q: What is the proposed mechanism for the cyclocondensation step in the one-pot synthesis? A: Meldrum’s acid acts as a CO surrogate, facilitating nucleophilic attack by the aldehyde’s carbonyl carbon onto the cyanoacetate intermediate. Piperidine deprotonates the α-H, enabling cyclization to form the imidazo[4,5-b]pyridine core .

Data Contradictions and Resolution

Advanced Question: Q: How should researchers address conflicting reports on the reactivity of nitro-substituted derivatives? A: Contradictions may stem from varying electronic effects. Meta-nitro groups enhance electrophilicity, improving cross-coupling yields, while para-nitro groups sterically hinder reactions. Re-evaluate reaction conditions (e.g., Pd catalyst loading) and characterize intermediates via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Imidazo[4,5-b]pyridine-1-carboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester
Reactant of Route 2
Reactant of Route 2
1H-Imidazo[4,5-b]pyridine-1-carboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.